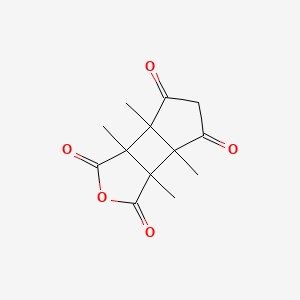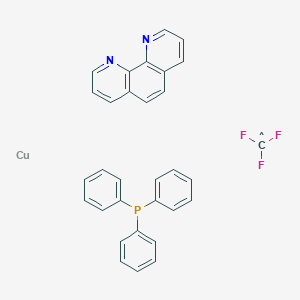
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Typically, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity while minimizing the production of by-products. Industrial production methods may also incorporate continuous flow chemistry to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformation.
Major Products
The major products formed from the reactions of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In biological research, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its role in drug development and disease treatment.
Industry: (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is utilized in various industrial applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical backbones, leading to analogous chemical behavior.
Uniqueness
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure and properties make it a valuable tool for chemists, biologists, medical researchers, and industrial scientists
Eigenschaften
InChI |
InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFLQPWAKCDNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C](F)(F)F.[Cu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23CuF3N2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

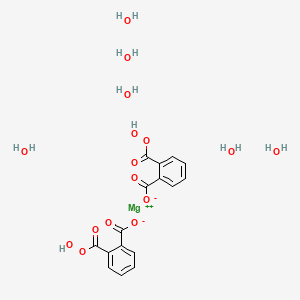


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylpyrimidin-4-one](/img/structure/B8033636.png)
![Zinc, bis[(2S)-2-(hydroxy-kappaO)propanoato-kappaO]-, (T-4)-](/img/structure/B8033649.png)

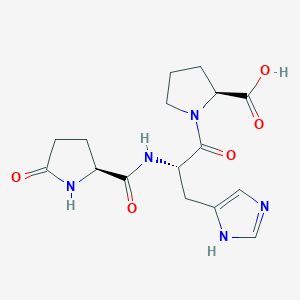


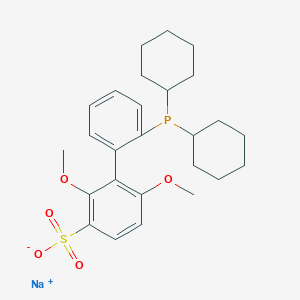
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B8033696.png)
![RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]](/img/structure/B8033704.png)
